![molecular formula C14H14ClNO4 B13754505 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane CAS No. 2499-47-0](/img/structure/B13754505.png)
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane is a complex organic compound that features a chloromethyl group, a nitrophenyl group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the dioxolane ring using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Nitrophenyl Group: This can be done through a coupling reaction, such as a Heck reaction, where the nitrophenyl group is introduced to the butadiene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly
Propiedades
Número CAS |
2499-47-0 |
|---|---|
Fórmula molecular |
C14H14ClNO4 |
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H14ClNO4/c15-11-14(19-9-10-20-14)8-2-1-3-12-4-6-13(7-5-12)16(17)18/h1-8H,9-11H2/b3-1+,8-2+ |
Clave InChI |
GGHSZBCEDMGJEK-OWEXKTHJSA-N |
SMILES isomérico |
C1COC(O1)(CCl)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1COC(O1)(CCl)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


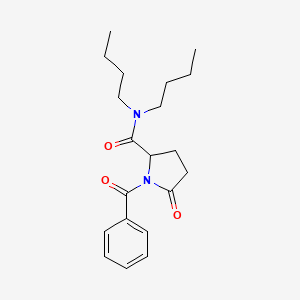
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
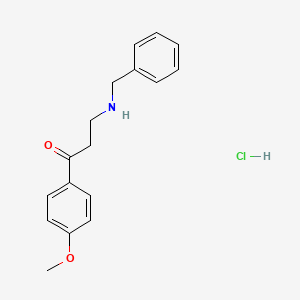

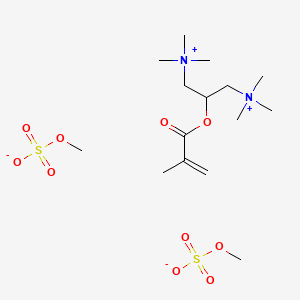
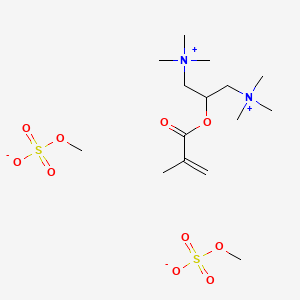
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
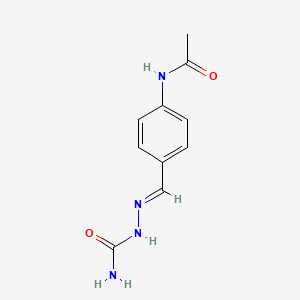


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

